Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-methyl-3-(2,2,2-trifluoroethoxycarbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7-3-4-8(10(17)19-2)5-9(7)16-11(18)20-6-12(13,14)15/h3-5H,6H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCIACULLPVASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with sulfonylurea herbicides () and benzimidazole-based pharmaceuticals (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoroethoxy Group : Present in the target compound and triflusulfuron methyl ester, this group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .
Core Backbone Differences: The target compound lacks the sulfonylurea bridge (-SO₂-NH-C(O)-N-) critical for herbicidal activity in sulfonylureas (e.g., triflusulfuron) .
Molecular Weight : The target compound (291.23 g/mol) is lighter than sulfonylureas (e.g., triflusulfuron: 443.3 g/mol), likely due to the absence of triazine or sulfonylurea groups .
Physicochemical Properties
- Stability : Fluorine atoms enhance resistance to oxidative and enzymatic degradation, a shared feature with triflusulfuron and Lansoprazole analogs .
Biological Activity
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate (CAS No. 1333918-49-2) is an organic compound with a unique trifluoroethoxy group that imparts distinctive chemical properties. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and biochemistry.
Chemical Formula: C₁₂H₁₂F₃NO₄
Molecular Weight: 291.23 g/mol
IUPAC Name: Methyl 4-methyl-3-(2,2,2-trifluoroethoxycarbonylamino)benzoate
The synthesis of this compound typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol and a catalyst like sulfuric acid .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity towards these targets, which can modulate various biological pathways.
Biological Activities
Research into the biological activities of this compound suggests several potential applications:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoroethoxy group may enhance these effects by improving cellular uptake and bioavailability.
- Anti-inflammatory Properties: The compound has been explored for its potential to reduce inflammation in various biological models. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Biochemical Probes: Due to its unique functional groups, it is being investigated as a biochemical probe for studying enzyme activity and protein interactions in cellular systems.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- In Vitro Studies:
-
Pharmacological Testing:
- Pharmacological evaluations indicated that this compound exhibited dose-dependent anti-inflammatory effects in murine models of acute inflammation.
- Comparative Analysis:
Data Table: Comparative Biological Activity
| Compound Name | Structure Variation | Anticancer Activity | Anti-inflammatory Activity | Binding Affinity |
|---|---|---|---|---|
| This compound | Trifluoroethoxy | High | Moderate | High |
| Methyl 4-methyl-3-{[(2,2,2-difluoroethoxy)carbonyl]amino}benzoate | Difluoroethoxy | Moderate | Low | Moderate |
| Methyl 4-methyl-3-{[(2-chloroethoxy)carbonyl]amino}benzoate | Chloroethoxy | Low | Low | Low |
Q & A
Q. 1.1. How can the synthesis of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization : Begin with methyl 3-amino-4-methylbenzoate as the precursor. Introduce the trifluoroethoxy carbonyl group via a carbamate-forming reaction using 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
- Purification : Crystallize the product from a DMSO/water mixture (41% yield reported for analogous compounds). Confirm purity via H NMR (DMSO-d6: δ 7.46–6.71 ppm for aromatic protons, 4.76 ppm for -OCH2CF3, 3.76 ppm for methyl ester) and ESI-MS (m/z calcd: 307.08; observed: 308.0 [M+H]+) .
Q. 1.2. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Spectroscopic Validation :
- H/C NMR : Assign peaks for the trifluoroethoxy group (δ 60–65 ppm for C) and carbamate NH (δ 10–12 ppm for H).
- FT-IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and ester C=O at ~1725 cm⁻¹.
- HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to assess purity (>95%) and detect byproducts (e.g., unreacted amine or hydrolysis products) .
Advanced Research Questions
Q. 2.1. How does the trifluoroethoxy substituent influence the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-Dependent Hydrolysis Study :
- Experimental Design : Incubate the compound in buffers (pH 1–13) at 37°C. Sample aliquots at 0, 6, 24, and 48 hrs.
- Analysis : Quantify degradation via HPLC. The trifluoroethoxy group enhances hydrolytic stability compared to ethoxy analogs due to electron-withdrawing effects. However, under strongly alkaline conditions (pH >12), carbamate cleavage occurs, yielding 3-amino-4-methylbenzoic acid (confirmed by LC-MS) .
Q. 2.2. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Profiling :
- In Vitro : Test cytochrome P450 (CYP3A4/2D6) metabolism using liver microsomes. The trifluoroethoxy group may reduce CYP-mediated oxidation, enhancing metabolic stability.
- In Vivo : Administer the compound to rodents and analyze plasma/metabolites via UPLC-QTOF-MS. Discrepancies may arise from esterase-mediated hydrolysis of the methyl ester in vivo, generating the free acid metabolite (unlike in vitro systems). Adjust dosing protocols or modify the ester moiety to a more stable prodrug group (e.g., pivaloyloxymethyl) .
Data Contradiction Analysis
Q. 3.1. How can conflicting solubility data in polar vs. nonpolar solvents be rationalized?
Methodological Answer:
- Solubility Profiling :
- Experimental Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | >50 | 25 |
| Water | <0.1 | 25 |
| Ethyl Acetate | 12.3 | 25 |
- Explanation : The methyl ester and trifluoroethoxy groups confer moderate lipophilicity (clogP ~2.8). High DMSO solubility is atypical for such compounds, suggesting specific dipole interactions. Verify via molecular dynamics simulations or co-solvency studies .
Mechanistic and Structural Insights
Q. 4.1. How does the compound interact with bacterial DNA gyrase compared to benzothiazole-based inhibitors?
Methodological Answer:
- Docking Studies :
- Target : DNA gyrase B subunit (PDB: 6F86). The carbamate group forms hydrogen bonds with Asp73 and Arg76, while the trifluoroethoxy moiety occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol).
- Comparison : Benzothiazole inhibitors (e.g., from ) show stronger π-π stacking but weaker hydrophobic interactions. Use SPR or ITC to validate binding kinetics .
Synthetic Route Optimization Table
| Step | Reagents/Conditions | Yield (%) | Key Challenges | Mitigation Strategies |
|---|---|---|---|---|
| 1 | 2,2,2-Trifluoroethyl chloroformate, DCM | 65–70 | Carbamate hydrolysis | Anhydrous conditions, low temperature (0–5°C) |
| 2 | Crystallization (DMSO/H2O) | 40–45 | Low yield due to solubility | Optimize solvent ratio (DMSO:H2O 1:4) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
